
Propyl ammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl ammonium bromide is a quaternary ammonium compound with the chemical formula C₃H₇NH₃Br. It is a type of alkyl ammonium bromide where the ammonium ion is substituted with a propyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl ammonium bromide can be synthesized through the reaction of propylamine with hydrobromic acid. The reaction is typically carried out in an aqueous solution, where propylamine reacts with hydrobromic acid to form this compound and water:
C3H7NH2+HBr→C3H7NH3Br
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where propylamine and hydrobromic acid are mixed under controlled conditions. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl ammonium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction: The propyl group can undergo oxidation to form propyl alcohol or reduction to form propane.
Decomposition: At high temperatures, this compound can decompose to form propylamine and hydrogen bromide.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in aqueous or alcoholic solutions with reagents like sodium hydroxide or sodium chloride.
Oxidation: Carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of propyl chloride or propyl hydroxide.
Oxidation: Formation of propyl alcohol.
Reduction: Formation of propane.
Applications De Recherche Scientifique
Propyl ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of ion transport and membrane permeability in biological systems.
Medicine: Investigated for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propyl ammonium bromide involves its interaction with cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This property makes it effective as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl ammonium bromide: Similar structure but with a methyl group instead of a propyl group.
Ethyl ammonium bromide: Contains an ethyl group instead of a propyl group.
Butyl ammonium bromide: Contains a butyl group instead of a propyl group.
Uniqueness
Propyl ammonium bromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both solubility in water and interaction with hydrophobic surfaces.
Propriétés
Formule moléculaire |
C3H10BrN |
|---|---|
Poids moléculaire |
140.02 g/mol |
Nom IUPAC |
propylazanium;bromide |
InChI |
InChI=1S/C3H9N.BrH/c1-2-3-4;/h2-4H2,1H3;1H |
Clé InChI |
MVYQJCPZZBFMLF-UHFFFAOYSA-N |
SMILES canonique |
CCC[NH3+].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


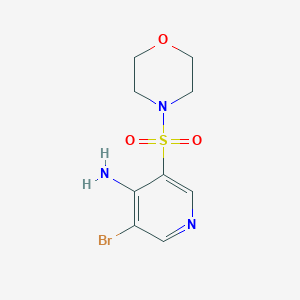

![Ferrocene, 1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[bis(3,5-dimethylphenyl)phosphino]-, (2R)-](/img/structure/B11823127.png)
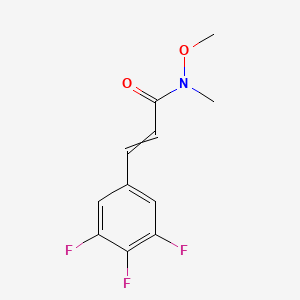

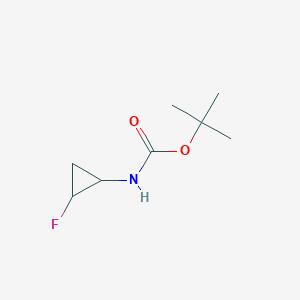
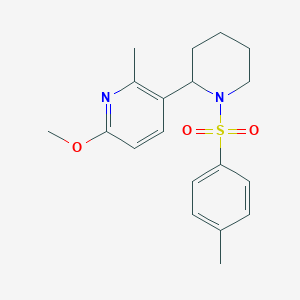
![7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one](/img/structure/B11823176.png)
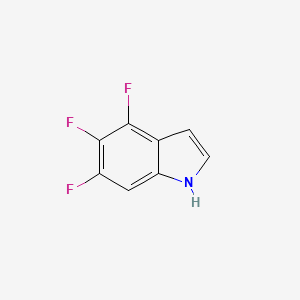
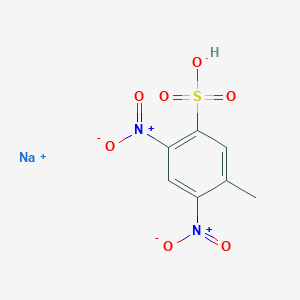

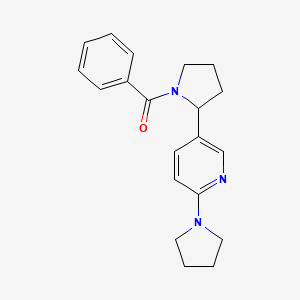
![rac-(2R,3aR,6aR)-2-(iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B11823199.png)
![5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B11823202.png)
